(R)-1-(7,8-Dihydronaphthalen-1-YL)ethan-1-amine
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Overview
Description
®-1-(7,8-Dihydronaphthalen-1-YL)ethan-1-amine is a chiral amine compound that features a naphthalene ring system. This compound is of interest in various fields of chemistry and pharmacology due to its structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(7,8-Dihydronaphthalen-1-YL)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Reduction: The naphthalene ring is partially reduced to form the 7,8-dihydronaphthalene intermediate.
Amine Introduction: The ethan-1-amine group is introduced through a series of reactions, such as reductive amination or nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of ®-1-(7,8-Dihydronaphthalen-1-YL)ethan-1-amine would involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
®-1-(7,8-Dihydronaphthalen-1-YL)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Further reduction can lead to fully saturated naphthalene rings.
Substitution: The amine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
®-1-(7,8-Dihydronaphthalen-1-YL)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(7,8-Dihydronaphthalen-1-YL)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(7,8-Dihydronaphthalen-1-YL)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.
1-Naphthylamine: A related compound with a fully aromatic naphthalene ring.
2-Aminonaphthalene: Another naphthalene derivative with the amine group in a different position.
Uniqueness
®-1-(7,8-Dihydronaphthalen-1-YL)ethan-1-amine is unique due to its chiral nature and the presence of a partially reduced naphthalene ring. This structural feature can lead to distinct chemical and biological properties compared to fully aromatic naphthalene derivatives.
Properties
IUPAC Name |
(1R)-1-(7,8-dihydronaphthalen-1-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2,4-6,8-9H,3,7,13H2,1H3/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQURMSZVUIKPK-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1CCC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=C1CCC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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